molecular formula C6H8N2S2 B15077767 Tetramethylene dithiocyanate CAS No. 7346-35-2

Tetramethylene dithiocyanate

Cat. No.: B15077767
CAS No.: 7346-35-2
M. Wt: 172.3 g/mol
InChI Key: SDOXAONWZOPJRB-UHFFFAOYSA-N
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Description

Tetramethylene dithiocyanate (chemical formula: $ \text{C}5\text{H}8\text{N}2\text{S}2 $) is an organic compound featuring two thiocyanate (-SCN) groups attached to a four-carbon (tetramethylene) chain. Thiocyanates are widely used in industrial applications, including biocides, polymer synthesis, and organic intermediates .

Properties

IUPAC Name

4-thiocyanatobutyl thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S2/c7-5-9-3-1-2-4-10-6-8/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOXAONWZOPJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCSC#N)CSC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325631
Record name Butane-1,4-diyl bis(thiocyanate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7346-35-2
Record name NSC514207
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514207
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butane-1,4-diyl bis(thiocyanate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylene dithiocyanate can be synthesized through several methods. One common approach involves the reaction of tetramethylene diamine with thiophosgene in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the dithiocyanate groups.

Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow process. This method ensures a consistent supply of the compound and allows for better control over reaction conditions. The use of automated systems also minimizes the risk of contamination and improves the overall yield of the product.

Chemical Reactions Analysis

Kinetic Analysis of Cyanide Ion Reaction

Kinetic studies reveal the reaction between TMTD and CN⁻ follows pseudo-first-order kinetics under controlled conditions :

ParameterRange/ValueOrder
[TMTD]5.00 × 10⁻⁵ – 10.00 × 10⁻⁵ M1st
[KCN]1.30 × 10⁻⁴ – 15.30 × 10⁻⁴ M~1st
Temperature5.0 – 25.0 °C

Key findings:

  • The reaction occurs in two stages, with the first stage rate-limited by CN⁻ concentration .

  • Activation energy decreases with increasing temperature, favoring TMTS formation at ambient conditions .

3.1. Thiocyanation Pathways

TMTS’s reactivity aligns with broader thiocyanate chemistry:

  • Radical-mediated thiocyanation : Photoredox catalysis generates SCN radicals for C–SCN bond formation, as seen in δ-thiocyanato alcohol synthesis .

  • Metal-complex interactions : Ruthenium and rhenium tetrazine complexes react regioselectively with SCN⁻, forming triazine chalcogenones .

3.2. Stability and Decomposition

  • TMTS exhibits greater thermal stability than aliphatic dithiocyanates due to its cyclic structure.

  • In contrast, tetracyanoethylene (TCNE) derivatives decompose via zwitterionic intermediates and proton-transfer pathways .

Structural and Spectroscopic Insights

  • Coordination chemistry : TMTS analogs, such as [Pb(R-terpy)(SCN)₂], show SCN⁻ acting as a bridging ligand in coordination polymers .

  • Spectroscopy : UV-vis studies of TMTS synthesis confirm intermediate formation, with absorption peaks correlating to SCN⁻ ligand transitions .

Industrial and Environmental Relevance

  • TMTS derivatives are used as vulcanization accelerators in rubber production.

  • Greener synthetic routes (e.g., photoredox catalysis ) minimize toxic byproducts compared to traditional cyanide-based methods .

Citations :

Scientific Research Applications

Tetramethylene dithiocyanate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound has been studied for its potential antimicrobial properties, making it a candidate for use in disinfectants and preservatives.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.

    Industry: this compound is used in the production of polymers and other materials, where its unique chemical properties can enhance the performance of the final product.

Mechanism of Action

The mechanism by which tetramethylene dithiocyanate exerts its effects involves the interaction of its thiocyanate groups with biological molecules. These interactions can disrupt cellular processes, leading to the inhibition of microbial growth. The compound’s ability to form strong bonds with sulfur-containing enzymes and proteins is a key factor in its antimicrobial activity.

Comparison with Similar Compounds

Structural and Physical Properties

The chain length and functional group arrangement significantly influence the physical and chemical behavior of dithiocyanates. Below is a comparative analysis:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Solubility Applications
Methylene dithiocyanate 6317-18-6 $ \text{C}3\text{H}2\text{N}2\text{S}2 $ 130.18 Soluble in polar solvents (e.g., THF) Biocide (e.g., Proxel MB), organic synthesis
Ethylene dithiocyanate Not provided $ \text{C}2\text{H}4(\text{SCN})_2 $ ~172.3 (estimated) Moderate solubility; requires methanesulfonic acid for cyclization Polymer intermediates, cyclization studies
Tetramethylene dithiocyanate Not available $ \text{C}5\text{H}8\text{N}2\text{S}2 $ ~188.3 (estimated) Likely lower solubility than shorter-chain analogs Potential use in polymers or biocides (extrapolated)
Hexamethylene diisocyanate 822-06-0 $ \text{C}8\text{H}{12}\text{N}2\text{O}2 $ 168.2 Low water solubility; reacts with amines Polyurethane production, industrial coatings

Key Observations :

  • Solubility : Longer-chain dithiocyanates (e.g., tetramethylene) exhibit reduced solubility in common solvents compared to methylene or ethylene analogs, necessitating specialized solvents (e.g., methanesulfonic acid) for reactions .
  • Functional Groups : Unlike hexamethylene diisocyanate (NCO groups), dithiocyanates (SCN groups) are less reactive toward amines but participate in cyclization and nucleophilic substitutions .

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